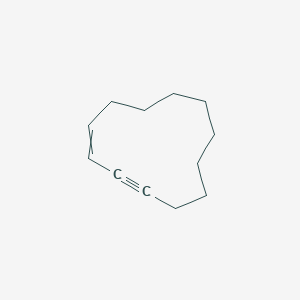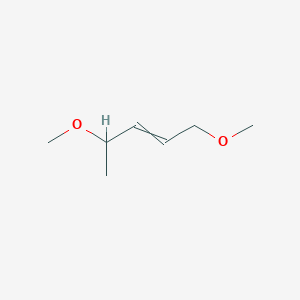
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dichloromethyl group and a hexyl chain attached to a dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of hexyl alcohol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction typically takes place under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of advanced purification techniques such as fractional distillation and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different applications.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dioxolane derivative with distinct chemical properties and uses.
Uniqueness
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane is unique due to its specific structure, which combines a dichloromethyl group with a hexyl chain and a dioxolane ring. This unique combination imparts distinct reactivity and makes it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
67516-73-8 |
|---|---|
Formule moléculaire |
C10H18Cl2O2 |
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
2-(dichloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-10(9(11)12)13-7-8-14-10/h9H,2-8H2,1H3 |
Clé InChI |
JMTFCMBFJNSVGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(OCCO1)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
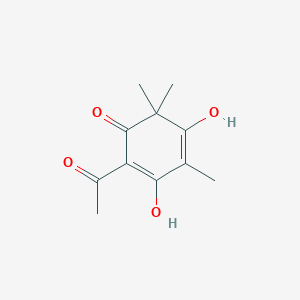

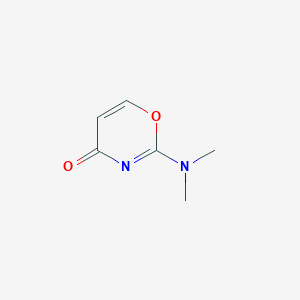
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
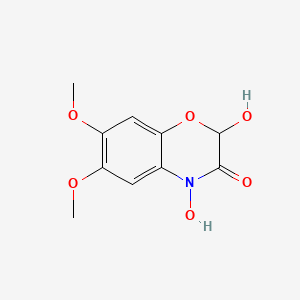
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
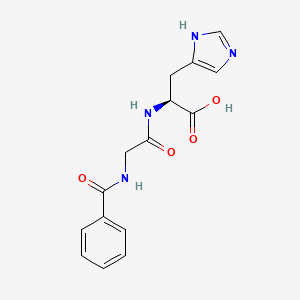

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


